Methanedisulfonanilide
Description
Methanedisulfonanilide (C₆H₅NHSO₂)₂CH₂ is a bis-sulfonamide compound synthesized by reacting methanedisulfonyl chloride (CH₂(SO₂Cl)₂) with two equivalents of aniline (C₆H₅NH₂) in benzene, using excess aniline as a solvent . This reaction yields a high-melting crystalline solid (melting point: 195°C), characterized by its symmetrical structure with two sulfonamide groups attached to a central methane carbon . The compound’s stability and physical properties are attributed to strong intermolecular hydrogen bonding and the electron-withdrawing effects of the sulfonyl groups, which enhance lattice energy .
Properties
IUPAC Name |
N,N'-diphenylmethanedisulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-20(17,14-12-7-3-1-4-8-12)11-21(18,19)15-13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGONKWIABOARIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CS(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006458 | |
| Record name | N,N'-Diphenylmethanedisulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85891-81-2 | |
| Record name | Methanedisulfonanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112728 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Diphenylmethanedisulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanedisulfonanilide can be synthesized through several methods. One common approach involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H5NH2+CH3SO2Cl→C6H5NHSO2CH3+HCl
The resulting product, methanesulfonanilide, can then be further reacted with another equivalent of methanesulfonyl chloride to yield this compound:
C6H5NHSO2CH3+CH3SO2Cl→C6H5N(SO2CH3)2+HCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methanedisulfonanilide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The sulfonamide groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemical Research Applications
Reagent in Organic Synthesis
- Methanedisulfonanilide serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution, leading to the formation of sulfonic acid derivatives and substituted sulfonamide derivatives.
Mechanism of Action
- The compound's sulfonamide groups can form hydrogen bonds with biological molecules, influencing their function. This interaction is critical in enzyme inhibition, where this compound can bind to active sites and alter metabolic pathways.
Biological Applications
Antimicrobial and Anticancer Properties
- Derivatives of this compound are under investigation for potential biological activities, including antimicrobial and anticancer effects. Studies have shown that certain derivatives exhibit significant activity against various pathogens and cancer cell lines .
Antiarrhythmic Agents
- This compound compounds like dofetilide and ibutilide are classified as Class III antiarrhythmics, primarily used to manage cardiac arrhythmias. These agents selectively block the rapidly activating component of the cardiac delayed rectifier potassium current (IKr), thereby prolonging action potential duration and refractory periods in cardiac tissues .
Medical Applications
Pharmaceutical Development
- The compound's derivatives are being explored for their potential as pharmaceutical agents. For instance, ibutilide has been evaluated in clinical trials for its efficacy in treating arrhythmias by blocking IKr currents in cardiac myocytes .
Case Studies
- Research has demonstrated that this compound derivatives can effectively modulate cardiac electrical activity, which is crucial for developing new antiarrhythmic drugs .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is utilized in the synthesis of specialty chemicals and dyes. Its role as an intermediate allows for the production of various chemical products with specific properties tailored for different applications.
Environmental Impact
- The compound's application extends to environmental science, particularly in methane capture technologies where its derivatives may play a role in enhancing gas recovery processes from coal mines .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Derivatives |
|---|---|---|
| Chemical Research | Reagent in organic synthesis | Methanesulfonamide derivatives |
| Biological Research | Antimicrobial and anticancer studies | Dofetilide, Ibutilide |
| Medical Applications | Antiarrhythmic agents | E-4031 |
| Industrial Use | Production of specialty chemicals | Various dye intermediates |
| Environmental Science | Methane capture technologies | Not specified |
Mechanism of Action
The mechanism of action of methanedisulfonanilide involves its interaction with various molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. In biological systems, this compound can inhibit enzymes by binding to their active sites, thereby altering metabolic pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
Physical Properties and Substituent Effects
Comparative melting point data for disulfonyl derivatives highlights the impact of aromatic amine substituents:
| Compound | Substituent on Amine | Melting Point (°C) |
|---|---|---|
| Methanedisulfonanilide | None (aniline) | 195 |
| Methanedisulfonyl-o-toluidide | Methyl (ortho) | 181 |
| Methanedisulfonyl-p-phenetidide | Ethoxy (para) | 165 |
Source :
The table demonstrates that electron-donating substituents (e.g., methyl or ethoxy groups) reduce melting points compared to unsubstituted aniline derivatives. This trend correlates with decreased intermolecular hydrogen-bonding efficiency and increased steric hindrance in substituted analogs .
Reactivity and Stability
This compound exhibits greater hydrolytic stability than monosulfonamides. For instance, methanesulphonylaniline derivatives hydrolyze readily upon boiling in aqueous media, whereas this compound’s bis-sulfonyl structure likely resists hydrolysis due to enhanced electron-withdrawing effects and steric protection of the sulfonamide bonds .
Biological Activity
Methanedisulfonanilide, a compound belonging to the sulfonanilide family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiology. This article explores the compound's mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its sulfonamide functional groups attached to an aniline structure. The general formula can be represented as:
This structure contributes to its biological activity through interactions with various biological molecules.
- Inhibition of HERG Channels : this compound compounds, such as MK-499, have been identified as potent blockers of the human ether-a-go-go-related gene (HERG) potassium channels. This inhibition is crucial for their antiarrhythmic properties, as it prolongs cardiac action potentials. MK-499 has an IC50 value of 32 nM, indicating strong potency against HERG channels .
- Antitumor Activity : Research has shown that this compound derivatives exhibit significant cell growth inhibition in breast cancer cell lines (e.g., SK-BR-3). For example, compound 63 demonstrated over 88% inhibition at a concentration of 25 μM . The structure-activity relationship (SAR) indicates that hydrophobic groups enhance biological activity.
- Anti-inflammatory Properties : Certain derivatives have been evaluated for their anti-inflammatory effects. Studies indicate that modifications at specific positions on the sulfonamide structure can lead to varying degrees of anti-inflammatory and analgesic activities .
Table 1: Biological Activity of this compound Derivatives
| Compound | Target | Activity (%) at 25 μM |
|---|---|---|
| 63 | SK-BR-3 (Breast Cancer) | 88.3 ± 1.1 |
| 44 | SK-BR-3 (Breast Cancer) | 90.0 ± 2.0 |
| MK-499 | HERG Channel Blockade | IC50 = 32 nM |
| Ibutilide | Cardiac Action Potential Prolongation | Effective |
Case Studies on Efficacy
- Cardiac Arrhythmias : In clinical settings, methanedisulfonanilides like ibutilide have been used effectively to manage atrial fibrillation and flutter by prolonging the cardiac action potential duration. Their mechanism involves selective blockade of potassium channels, leading to improved cardiac rhythm stability .
- Cancer Treatment : A study evaluating various this compound derivatives found that those with specific hydrophobic modifications significantly inhibited cell growth in breast cancer models. This suggests potential for developing targeted cancer therapies based on these compounds .
Q & A
Q. What are common pitfalls in hypothesis-driven research on this compound, and how can they be mitigated?
- Methodological Answer :
- Overinterpretation : Avoid conflating correlation with causation; use orthogonal assays (e.g., genetic rescue).
- Publication bias : Pre-register studies on Open Science Framework (OSF) to ensure negative data are reported.
- Reagent validation : Authenticate chemical batches via third-party vendors and disclose purity certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
